Methyl (R)-1-Boc-3-fluoropyrrolidine-3-carboxylate
Overview
Description
Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate is a chemical compound that belongs to the class of fluorinated pyrrolidines It is characterized by the presence of a fluorine atom at the 3-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3-position of the pyrrolidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the Nitrogen Atom: The nitrogen atom is protected using a tert-butoxycarbonyl (Boc) group, which is introduced through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to form the methyl ester.
Industrial Production Methods
Industrial production of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Deprotection: The major product is the free amine.
Scientific Research Applications
Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The Boc protecting group ensures selective reactivity, enabling the compound to be used in targeted synthesis and drug development.
Comparison with Similar Compounds
Similar Compounds
Methyl ®-1-Boc-3-chloropyrrolidine-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl ®-1-Boc-3-bromopyrrolidine-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.
Methyl ®-1-Boc-3-iodopyrrolidine-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
Methyl ®-1-Boc-3-fluoropyrrolidine-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in drug development and other scientific research applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R)-3-fluoropyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-10(2,3)17-9(15)13-6-5-11(12,7-13)8(14)16-4/h5-7H2,1-4H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXDMHSZPKIZKP-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@](C1)(C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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